![molecular formula C21H18F2N4O2S B2460517 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1251704-08-1](/img/structure/B2460517.png)
7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
Research on thiazolopyrimidine and related compounds emphasizes the impact of structural modifications on supramolecular aggregation, highlighting the importance of conformational features and intermolecular interactions. These studies contribute to the understanding of how variations in substituents affect the properties and potential applications of chemical compounds, including those similar to the chemical (Nagarajaiah & Begum, 2014).
Catalytic Applications
Some research focuses on the development of new catalysts for organic synthesis, utilizing compounds with pyranopyrimidine dione frameworks. These catalysts are characterized by their efficacy in facilitating the synthesis of specific organic compounds, demonstrating the potential utility of similar chemical structures in catalyzing chemical reactions (Goudarziafshar et al., 2021).
Anticancer and Antibacterial Activity
Research into pyrazolopyrimidine and thiadiazolopyrimidine derivatives explores their potential as anticancer and antibacterial agents. These studies involve the synthesis of novel compounds and evaluation of their activity against various cancer cell lines and bacterial strains, indicating the relevance of such chemical frameworks in developing therapeutic agents (Tiwari et al., 2016); (Asadian et al., 2018).
Acid-Base Properties and Tautomerism
Investigations into the acid-base properties of bis-pyrazolopyridine derivatives in nonaqueous solutions, as well as the annular tautomerism of curcuminoid NH-pyrazoles, provide insights into the chemical behavior of such compounds under various conditions. This research aids in understanding the protonation patterns and stability of different tautomers, which are critical for the application of similar compounds in chemical reactions and potential pharmacological applications (Piorun et al., 1999); (Cornago et al., 2009).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-14-5-6-15(2)16(10-14)12-27(17-7-8-18(22)19(23)11-17)30(28,29)20-4-3-9-26-13-24-25-21(20)26/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRBVNNSAXJFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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